H-Lys-AMC

Description

Contextual Role of H-Lys-AMC in Biochemical Assay Development

This compound serves as a fundamental component in the design of fluorogenic assays for enzymes, predominantly proteases and deacetylases, that act on lysine (B10760008) residues. The principle relies on the enzymatic hydrolysis of the amide bond linking lysine to AMC. The resulting increase in fluorescence signal is directly proportional to the rate of enzymatic activity, allowing for quantitative measurements. iris-biotech.deontosight.ai

In the context of protease assays, this compound can function as a substrate for enzymes that cleave after a lysine residue. Similarly, modified lysine residues, such as acetylated or trifluoroacetylated lysine, when conjugated to AMC, can serve as substrates for lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). explorationpub.combmglabtech.com For instance, Boc-Lys(Tfa)-AMC has been used as a substrate in two-step endpoint assays for KDAC8 activity. explorationpub.com In this type of assay, the KDAC first deacetylates the modified lysine, and then a protease like trypsin is added to cleave the bond between the deacetylated lysine and AMC, releasing the fluorescent signal. explorationpub.combmglabtech.com

The use of this compound and its derivatives facilitates the study of enzyme kinetics, the identification and characterization of enzyme inhibitors, and the investigation of enzymatic mechanisms. chemimpex.comchemimpex.comvulcanchem.com The sensitivity of fluorescence detection allows for the use of small amounts of enzyme and substrate, making these assays suitable for high-throughput screening formats. ontosight.ai

Overview of Lysine-Containing 7-Amino-4-Methylcoumarin (B1665955) (AMC) Substrates

Lysine-containing AMC substrates are a class of fluorogenic compounds designed to detect and quantify the activity of enzymes that recognize and process substrates with a lysine residue near the cleavage site. These substrates typically consist of a peptide sequence, which may be as simple as a single lysine residue (as in this compound) or a more complex peptide containing lysine, conjugated at the C-terminus to AMC. The peptide sequence can be modified with protecting groups or post-translational modifications, such as acetylation, to confer specificity for particular enzymes.

Examples of lysine-containing AMC substrates include:

This compound: A basic substrate for enzymes that cleave after a lysine residue. biosynth.com

Boc-Lys(Ac)-AMC: A substrate containing an acetylated lysine and a Boc (tert-butyloxycarbonyl) protecting group, used in HDAC assays. bmglabtech.comontosight.ai

Boc-Lys(Tfa)-AMC: Contains a trifluoroacetylated lysine and a Boc group, also used in KDAC/HDAC assays. explorationpub.comontosight.ai

H-Lys-Pro-AMC: A dipeptide substrate containing lysine and proline conjugated to AMC, recognized by specific proteases. chemimpex.comchemimpex.commedchemexpress.com

H-Ala-Phe-Lys-AMC: A tripeptide substrate used in protease activity assays. chemimpex.com

H-Lys-Ala-AMC: A dipeptide substrate that is a sensitive fluorogenic substrate for dipeptidyl aminopeptidase (B13392206) II (DPP II) and a potent substrate for P. endodontalis dipeptidylpeptidase V (DPP 5). biosynth.combachem.comchemimpex.com

Boc-Glu-Lys-Lys-AMC: A peptide containing multiple lysine residues, used in research to study protein interactions. biosynth.com

Ac-Leu-Gly-Lys(Ac)-AMC (Ac-LGK-AMC): A peptide substrate used to study the substrate scope of HDAC3 with various acyl-lysine modifications. researchgate.net

These substrates are designed with specific amino acid sequences and modifications to target the substrate-binding pockets and catalytic mechanisms of particular enzymes. Upon enzymatic cleavage, the release of the highly fluorescent AMC molecule allows for sensitive and continuous monitoring of enzyme activity. iris-biotech.deontosight.ai The fluorescence of free AMC is typically measured with excitation at around 380 nm and emission at around 460 nm. iris-biotech.deontosight.ai

Research findings highlight that the AMC moiety itself can influence enzyme activity and substrate specificity, and this effect can vary depending on the specific enzyme-substrate pair. nih.gov Therefore, while AMC-conjugated substrates are powerful tools, it is important to consider the potential impact of the fluorophore on enzymatic activity. nih.gov

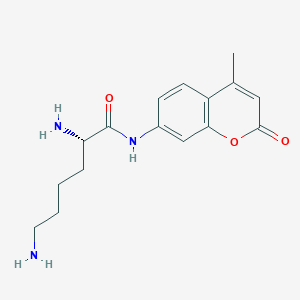

Structure

3D Structure

Properties

Molecular Formula |

C16H21N3O3 |

|---|---|

Molecular Weight |

303.36 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

InChI |

InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)/t13-/m0/s1 |

InChI Key |

ZLBMFVYCTXDWPT-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

H Lys Amc As a Fluorogenic Substrate System

Mechanisms of Fluorescence Generation upon Enzymatic Cleavage and 7-Amino-4-Methylcoumarin (B1665955) Release The mechanism of fluorescence generation in H-Lys-AMC based assays is centered on the release of the 7-amino-4-methylcoumarin (AMC) molecule from its conjugated state. In the this compound substrate, the AMC is typically linked via an amide bond to the carboxyl group of the lysine (B10760008) residue.sigmaaldrich.comWhen an appropriate enzyme, such as a protease that recognizes the lysine residue or a specific peptide sequence containing lysine, cleaves this amide bond, the free AMC molecule is liberated.iris-biotech.dejasco-global.comsigmaaldrich.combpsbioscience.com

The intact this compound conjugate exhibits minimal fluorescence due to quenching effects. iris-biotech.desigmaaldrich.combpsbioscience.com Upon enzymatic hydrolysis, the released AMC molecule undergoes electronic excitation when exposed to UV or near-UV light, typically around 340-380 nm. iris-biotech.dejasco-global.comaatbio.commedchemexpress.com The excited AMC then emits fluorescence in the blue region of the spectrum, with emission maxima typically ranging from 430 to 460 nm. jasco-global.commedchemexpress.comaatbio.commedchemexpress.comresearchgate.netfishersci.ficaymanchem.com This drastic increase in fluorescence intensity upon cleavage, reported to be by a factor of approximately 700 in some cases, provides a highly sensitive method for detecting and quantifying enzymatic activity. iris-biotech.de The fluorescence properties of free AMC are generally stable over a broad pH range, particularly near or above physiological pH, which is advantageous for biological assays. fishersci.finih.govbachem.com The release of the free fluorophore disrupts the quenching mechanism present in the intact substrate, leading to the observed fluorescence increase. iris-biotech.desigmaaldrich.combpsbioscience.comnih.govthermofisher.com

Methodological Considerations for Fluorometric Detection in this compound Based Assays Fluorometric detection in this compound based assays requires careful consideration of several methodological aspects to ensure accurate and sensitive measurements. The detection relies on monitoring the increase in fluorescence intensity as free AMC is released. Standard excitation wavelengths for AMC are typically in the range of 340-380 nm, while emission is detected between 430 and 460 nm.jasco-global.commedchemexpress.comaatbio.combenchchem.commedchemexpress.comresearchgate.netfishersci.ficaymanchem.com

Key considerations include:

Instrument Calibration and Settings: Proper calibration of the fluorometer or fluorescence microplate reader is crucial. bpsbioscience.com This involves setting the correct excitation and emission wavelengths and optimizing parameters such as gain or sensitivity to ensure a sufficient signal-to-noise ratio without saturating the detector.

Background Fluorescence: Background fluorescence from the assay buffer, reaction components, or the uncleaved substrate can interfere with measurements. taylorandfrancis.com Using high-purity reagents and appropriate controls (e.g., reactions without enzyme or with an enzyme inhibitor) is essential to account for and minimize background signal. bachem.comtaylorandfrancis.comkcl.ac.uk

Substrate Concentration: The concentration of the this compound substrate should be optimized for the specific enzyme and assay conditions. High substrate concentrations can lead to inner filter effects, where the excitation or emission light is absorbed by the substrate itself, reducing the measured fluorescence.

Enzyme Concentration: The enzyme concentration should be within a range that produces a measurable increase in fluorescence over a reasonable time frame. Too high enzyme concentrations can lead to rapid substrate depletion, while too low concentrations may result in a weak signal.

pH and Buffer Conditions: While free AMC fluorescence is relatively stable at physiological pH, the activity of the enzyme is highly dependent on pH and buffer composition. fishersci.finih.govbachem.com Assays should be conducted at the optimal pH for the enzyme under investigation.

Temperature: Enzyme activity is temperature-dependent, and maintaining a constant and appropriate temperature during the assay is important for reproducible results. nih.gov

Measurement Format: Assays can be performed in cuvettes or microplates. Microplate readers allow for high-throughput screening. bpsbioscience.comthermofisher.com Black plates are typically preferred for fluorescence assays to minimize light scattering and crosstalk between wells.

Kinetic vs. Endpoint Measurements: Enzyme activity can be measured kinetically by monitoring the increase in fluorescence over time or at a single endpoint after a fixed incubation period. jasco-global.com Kinetic measurements provide more detailed information about enzyme kinetics.

Standard Curve: A standard curve using known concentrations of free AMC is often used to correlate fluorescence intensity to the amount of product released, allowing for quantitative determination of enzyme activity. jasco-global.combpsbioscience.com

Here is a table summarizing typical excitation and emission wavelengths for AMC:

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 7-Amino-4-methylcoumarin (AMC) | 340-380 iris-biotech.dejasco-global.comaatbio.commedchemexpress.com | 430-460 jasco-global.commedchemexpress.comaatbio.commedchemexpress.comresearchgate.netfishersci.ficaymanchem.com |

Applications in Enzymatic Activity Studies

Quantification of Protease Activity

The use of H-Lys-AMC and similar AMC-conjugated substrates is a common method for quantifying the activity of various proteases. By measuring the increase in fluorescence over time, the rate of substrate hydrolysis can be determined, which is directly proportional to the enzyme activity.

Dipeptidyl Aminopeptidase (B13392206) II (DAP II / DPP II) Activity Profiling

This compound, also known as Lys-AMC, is a highly sensitive fluorogenic substrate for dipeptidyl aminopeptidase II (DPP II, also referred to as DAP II). avantorsciences.com DPP II is an exopeptidase that cleaves dipeptides from the N-terminus of proteins and peptides, specifically acting on substrates with a lysine (B10760008) or arginine residue in the P1 position and a proline or alanine (B10760859) in the P2 position. nih.gov Studies have utilized Lys-Ala-pNA, a related substrate, to determine DPP II activity during purification, with one unit defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitroaniline per minute. nih.gov Research has shown that human DPP II exists as a homodimer composed of 60 kDa subunits. nih.gov The enzyme's stability has been investigated under various conditions, demonstrating that in the presence of stabilizing agents like BSA or Tween 20, a high percentage of initial activity is maintained over time and across different storage temperatures. nih.gov

Dipeptidyl Peptidase IV (DPP IV) Activity Determination

H-Lys-Pro-AMC (KP-AMC) is a substrate for dipeptidyl aminopeptidase II (DAP II) and is also cleaved by dipeptidyl peptidase IV (DPP IV). hongtide.com DPP IV is another exopeptidase that preferentially cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. The use of substrates like KP-AMC allows for the determination of DPP IV activity, which is relevant in various physiological processes and as a target for type 2 diabetes treatment. ebi.ac.ukwikipedia.orgguidetopharmacology.orgguidetopharmacology.org Inhibitors like sitagliptin (B1680988) have been developed to target DPP IV, highlighting the importance of accurately determining its activity. ebi.ac.ukguidetopharmacology.orgguidetopharmacology.org

Lysosomal Protease Investigations, including Cathepsin L (CTSL)

AMC-based substrates are valuable tools for investigating lysosomal proteases, including Cathepsin L (CTSL). Cathepsin L is a cysteine protease involved in various cellular processes, including protein degradation in lysosomes. unc.eduresearchgate.net While the search results did not explicitly mention this compound being a direct substrate for Cathepsin L, other AMC-conjugated substrates like Cbz-Phe-Arg-AMC are used to assay cathepsins B and L. researchgate.net Inhibitors targeting Cathepsin L, such as tetrahydroquinoline oxocarbazate (B1193368) (PubChem CID 23631927), have been studied using cathepsin L inhibition assays, demonstrating time-dependent reduction in IC50 values. unc.eduresearchgate.netaiche.org Another inhibitor, Z-LLY-FMK, is described as a potent inhibitor of cathepsin L and cathepsin B. transcriptionfactor.orgabsin.cn These studies underscore the importance of sensitive assays, often utilizing fluorogenic substrates, for understanding the activity and inhibition of lysosomal proteases like Cathepsin L.

Studies of Trypsin-like Serine Endopeptidases

Trypsin is a well-characterized serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. fishersci.ptrsc.org AMC-conjugated substrates with lysine or arginine at the cleavage site are commonly used to measure trypsin activity. While this compound itself was not specifically detailed as a trypsin substrate in the provided results, the principle of using AMC release to monitor trypsin activity is established. For instance, a two-step assay for histone deacetylase (HDAC) activity utilizes Boc-Lys(Ac)-AMC, where trypsin cleavage following deacetylation releases the fluorescent AMC. bmglabtech.comcaymanchem.com This highlights the utility of Lys-AMC derivatives in assays involving trypsin. Inhibitors like TLCK (PubChem CID 73094) and benzamidine (B55565) (PubChem CID 2332) are known to inhibit trypsin and other serine peptidases with trypsin-like specificity. ebi.ac.ukebi.ac.uk

Analysis of Plasmin and Urokinase-Activated Plasmin Activity

Plasmin is a serine protease that plays a key role in fibrinolysis, the breakdown of fibrin (B1330869) blood clots. researchgate.net It is activated from plasminogen, often by enzymes like urokinase-type plasminogen activator (uPA). researchgate.netwikipedia.orgpharmakb.comnih.gov Assays for plasmin and urokinase-activated plasmin activity often employ synthetic substrates that mimic the cleavage sites recognized by these enzymes. While this compound was not explicitly mentioned as a substrate for plasmin or urokinase in the search results, substrates containing lysine or arginine are typically used due to the specificity of these enzymes. For example, new fluorogenic peptide substrates for plasmin have been reported. citeab.com Inhibitors targeting urokinase, such as Upamostat, are being investigated for their therapeutic potential. wikipedia.orgnih.gov The analysis of plasmin and urokinase activity is crucial in understanding fibrinolysis and developing related therapeutics.

Calpain Activity Determination

Calpains are a family of calcium-activated cysteine proteases involved in various cellular processes. promega.commerckmillipore.com Fluorogenic substrates are widely used to determine calpain activity. Suc-LLVY-AMC is a common fluorescent substrate for calpain assays. promega.compromega.comnih.gov While this compound was not specifically mentioned as a calpain substrate, the principle of using AMC release to quantify calpain activity is well-established with other peptide-AMC conjugates. Calpain activity assay kits often utilize AMC-based substrates and require a fluorimeter to measure the released fluorescence. merckmillipore.comeurogentec.com Inhibitors like calpeptin (B1683957) (PubChem CID 73364), ALLM (PubChem CID 16218939), and Z-LLY-FMK (PubChem CID 16760337) are used to study calpain function and inhibition. transcriptionfactor.orgebi.ac.ukciteab.comnih.gov Sensitive luminescent assays, such as the Calpain-Glo™ Protease Assay which uses a succinyl proluminescent substrate, have also been developed and compared to fluorescent assays using Suc-LLVY-AMC, demonstrating higher sensitivity. promega.compromega.com

Site-1 Protease Enzymology

Information specifically detailing the use of this compound as a substrate for Site-1 Protease was not found in the consulted literature.

Characterization of Specific Proteolytic Enzymes from Diverse Biological Sources (e.g., P. endodontalis Dipeptidylpeptidase V, Zea mays Cysteine Protease 1 Precursor)

This compound has been identified as a poor substrate for certain aminopeptidases, such as the Oligopeptidase B (OpdB) proteins found in Capnocytophaga species. hku.hk This suggests that some enzymes require more extensive peptide sequences for effective binding and cleavage. hku.hk

A related compound, H-Lys-Ala-AMC, is recognized as a highly sensitive fluorogenic substrate for dipeptidyl aminopeptidase II (DPP II). glpbio.comhongtide.comvwr.com It is also considered a potent substrate for Porphyromonas endodontalis dipeptidylpeptidase V (DPP 5). glpbio.comhongtide.comvwr.com This highlights the utility of lysine-AMC derivatives in characterizing the activity of specific peptidases from diverse biological sources, including bacteria.

Information regarding the use of this compound for the characterization of Zea mays Cysteine Protease 1 Precursor was not found in the consulted literature.

Histone Deacetylase (HDAC) Activity Measurement

While the outline specifies this compound for HDAC activity measurement, research indicates that acetylated or trifluoroacetylated lysine-AMC substrates are commonly used for this purpose in conjunction with a coupled enzymatic reaction. The principle involves the HDAC enzyme removing the acetyl or trifluoroacetyl group from the lysine residue of the synthetic substrate. Subsequently, a protease, typically trypsin, cleaves the deacetylated or de-trifluoroacetylated substrate (which contains the this compound or a similar structure) to release the fluorescent AMC molecule. The increase in fluorescence is then measured to quantify HDAC activity. abcam.comcaymanchem.comnih.govbmglabtech.comontosight.aiactivemotif.com

Commonly used substrates for measuring HDAC activity include Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC. caymanchem.comcymitquimica.comarvojournals.org

Quantification of Class I HDACs (e.g., HDAC1, HDAC2, HDAC3)

Fluorogenic substrates like Boc-Lys(Ac)-AMC are widely used for measuring the activity of Class I HDACs, including HDAC1, HDAC2, and HDAC3. abcam.comnih.govbmglabtech.comactivemotif.comarvojournals.orgnih.govoncotarget.com These assays typically involve a two-step process where the HDAC first deacetylates the substrate, followed by cleavage by a peptidase (e.g., trypsin) to release the fluorescent AMC. abcam.comcaymanchem.combmglabtech.com This method allows for sensitive and quantitative assessment of Class I HDAC activity in various sample types, such as cell lysates or purified enzyme preparations. abcam.comnih.govnih.gov

Research findings demonstrate the application of Boc-Lys(Ac)-AMC in determining kinetic parameters for Class I HDACs. For instance, the KM value for HDAC1 with Boc-Lys(Ac)-AMC has been determined using fluorescence-based assays. bmglabtech.com

Assays for Class IIa HDACs (e.g., HDAC4, HDAC5, HDAC7, HDAC9)

For Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), which are known to have weak deacetylase activity on standard acetylated substrates, modified substrates are often employed. researchgate.net Boc-Lys(Tfa)-AMC, a substrate containing a trifluoroacetylated lysine, is a suitable fluorogenic substrate for assaying the activity of Class IIa HDACs in protease-coupled assays. cymitquimica.comarvojournals.orgresearchgate.net This substrate allows for the detection and measurement of the de-trifluoroacetylation activity of these enzymes.

Studies have utilized Boc-Lys(Tfa)-AMC to assess the activity of HDAC4 and other Class IIa HDACs. arvojournals.orgresearchgate.net These assays are crucial for understanding the enzymatic function of Class IIa HDACs and for screening potential inhibitors targeting these enzymes. researchgate.net

Characterization of Class IIb HDACs (e.g., HDAC6, HDAC10)

Class IIb HDACs include HDAC6 and HDAC10. Boc-Lys(Ac)-AMC is a commonly used substrate for characterizing the activity of HDAC6, similar to its application for Class I HDACs. arvojournals.orgnih.gov

However, recent research has redefined the substrate specificity of HDAC10, indicating that it functions primarily as a polyamine deacetylase rather than a conventional lysine deacetylase. chemrxiv.orgnih.govnih.gov While some older assays might have utilized lysine-based substrates, current understanding highlights HDAC10's preference for deacetylating polyamines like N8-acetylspermidine. nih.gov Therefore, this compound or acetylated lysine-AMC substrates are not the primary tools for assessing HDAC10's established enzymatic activity.

Investigation of Class IV HDAC (HDAC11) as an ε-N-Myristoyllysine Hydrolase

HDAC11 is the sole member of Class IV HDACs. activemotif.comresearchgate.netacs.org While initially classified as a histone deacetylase, recent studies have revealed that HDAC11 possesses robust fatty acid deacylase activity, specifically acting as an ε-N-Myristoyllysine Hydrolase. researchgate.netacs.orgresearchgate.netbiorxiv.orgnih.govchemrxiv.org This activity is significantly more efficient than its deacetylase activity. researchgate.net

Fluorogenic substrates have been developed to investigate HDAC11's deacylation activity. Boc-Lys(Tfa)-AMC has been indicated as a suitable substrate for HDAC11. cymitquimica.comarvojournals.org Additionally, myristoylated fluorogenic peptides are used to directly measure HDAC11's ε-N-myristoyllysine hydrolase activity. acs.orgresearchgate.netbiorxiv.org These substrates and assays are essential for understanding the unique enzymatic function of HDAC11 and its biological roles. researchgate.netchemrxiv.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound Acetate salt | 21700591 |

| Boc-Lys(Ac)-AMC | 233691-67-3 |

| Boc-Lys(Tfa)-AMC | 97885-44-4 |

| H-Lys-Ala-AMC | 94149-28-7 |

| H-ALA-PHE-LYS-AMC | 120928-02-1 |

Interactive Data Tables

Based on the available search results, quantitative data suitable for generating interactive data tables with detailed research findings is limited. However, the following table summarizes some kinetic data points found for Boc-Lys(Ac)-AMC with HDAC1:

| Enzyme | Substrate | KM (µM) | Reference |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | bmglabtech.com |

This table illustrates how kinetic parameters for HDACs can be determined using fluorogenic substrates like Boc-Lys(Ac)-AMC. Further detailed research findings, including enzyme concentrations, incubation times, and specific fluorescence units, are often presented in figures and supplementary data within the primary research articles.

Coupled Enzymatic Assays for Deacetylation (e.g., Trypsin-Coupled Methods)

Coupled enzymatic assays, particularly those employing trypsin, are widely used to measure the activity of deacetylase enzymes, such as histone deacetylases (HDACs). These assays often utilize synthetic fluorogenic substrates like Boc-Lys(Ac)-AMC (N-[(1S)-5-(acetylamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]pentyl]-carbamic acid, 1,1-dimethylethyl ester) researchgate.nettu-darmstadt.de. The principle of this assay relies on a two-step enzymatic reaction that ultimately leads to the release of a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be easily detected and quantified researchgate.nettu-darmstadt.deontosight.ai.

The first step involves the deacetylation of the synthetic substrate by the deacetylase enzyme of interest, such as an HDAC. Boc-Lys(Ac)-AMC contains an acetylated lysine residue. Deacetylase enzymes remove the acetyl group from this lysine moiety researchgate.netontosight.ai.

Following the deacetylation, the modified substrate (now Boc-Lys-AMC) becomes a substrate for the second enzyme in the coupled assay, trypsin. Trypsin is a serine protease that specifically cleaves peptide bonds after lysine residues (unless the lysine is acetylated) researchgate.net. Since the acetyl group has been removed in the first step, trypsin can now cleave the peptide bond at the C-terminus of the deacetylated lysine residue, releasing the fluorogenic AMC molecule researchgate.nettu-darmstadt.deontosight.ai.

The released AMC is highly fluorescent and can be detected using a fluorescent plate reader with excitation and emission wavelengths typically around 340-360 nm and 440-460 nm, respectively tu-darmstadt.deontosight.ai. The intensity of the fluorescence signal is directly proportional to the amount of AMC released, which in turn correlates with the activity of the deacetylase enzyme in the first step researchgate.netontosight.ai.

This coupled assay system offers several advantages, including high sensitivity, suitability for high-throughput screening, and the ability to measure the activity of deacetylases that act on non-histone substrates researchgate.net. It has been successfully applied to study the enzymatic activity of various HDACs, including Class I HDACs like HDAC1, HDAC2, and HDAC3 researchgate.net. The assay is also valuable for screening and characterizing potential inhibitors of deacetylase enzymes by measuring their effect on the rate of AMC release ontosight.ai.

Research findings using this assay have provided quantitative data on enzyme kinetics and inhibitor potency. For instance, studies have determined the Michaelis-Menten constant (KM) of HDAC1 with Boc-Lys(Ac)-AMC as a substrate and the half maximal inhibitory concentration (IC50) of known HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) against HDAC1 ontosight.ai.

| Enzyme | Substrate | Parameter | Value | Reference |

| HDAC1 | Boc-Lys(Ac)-AMC | KM | 594 µM | ontosight.ai |

| HDAC1 | Boc-Lys(Ac)-AMC | IC50 (SAHA) | 374 nM | ontosight.ai |

Substrate Specificity and Kinetic Analysis

Determination of Enzyme Kinetic Parameters (e.g., Michaelis-Menten kinetics, K_M, k_cat)

Enzyme kinetics provides crucial insights into the catalytic efficiency and substrate binding affinity of an enzyme. H-Lys-AMC and its peptide-conjugated forms are frequently used as substrates to determine key Michaelis-Menten parameters such as K_M and k_cat. chempep.comexplorationpub.comresearchgate.netlibretexts.orgbmglabtech.com

The Michaelis constant (K_M) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). libretexts.orgwashington.edulibretexts.org It serves as an inverse measure of the substrate's affinity for the enzyme; a lower K_M generally indicates higher affinity. libretexts.orglibretexts.org The catalytic constant (k_cat), also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. libretexts.orgbiorxiv.orgrose-hulman.edu Together, k_cat and K_M are fundamental parameters that describe the enzyme's catalytic power and its interaction with the substrate. biorxiv.orgrose-hulman.edu The ratio k_cat/K_M is often referred to as the specificity constant and is a measure of catalytic efficiency when the substrate concentration is well below K_M. biorxiv.orgrose-hulman.eduresearchgate.net

Studies utilizing AMC-conjugated substrates, including those with lysine (B10760008), have determined kinetic parameters for various enzymes. For instance, research on histone deacetylase 8 (HDAC8) using a Boc-Lys(Ac)-AMC substrate determined a K_M value. explorationpub.combmglabtech.com Another study investigating HDAC8 activity with different acetylated lysine-AMC substrates, such as AcRHKK(acetyl)-AMC, AcRHKK(hex)-AMC, and AcRHKK(dec)-AMC, reported varying k_cat, K_M, and k_cat/K_M values, highlighting the impact of the acyl group on kinetic parameters. researchgate.net

| Substrate | Enzyme | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Source |

| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | Not specified | Not specified | bmglabtech.com |

| Boc-Lys(TFA)-AMC | KDAC8 | 8.9 ± 1.6 | 0.034 ± 0.002 | Not specified | explorationpub.com |

| AcRHKK(acetyl)-AMC | HDAC8 | 251 ± 7.7 µM | 0.0201 ± 0.00930 | 80.1 ± 12.3 | researchgate.net |

| AcRHKK(hex)-AMC | HDAC8 | 146 ± 2.51 µM | 0.0230 ± 3.54 × 10⁻³ | 158.0 ± 26.5 | researchgate.net |

| AcRHKK(dec)-AMC | HDAC8 | 104 ± 2.50 µM | 0.0322 ± 0.00906 | 309.1 ± 12.3 | researchgate.net |

Note: Some values were extracted from text and may represent approximate values or be part of larger datasets. Units are as reported or inferred from the source.

These kinetic analyses using this compound and its derivatives are essential for characterizing enzyme activity, understanding their mechanisms, and evaluating the effectiveness of potential inhibitors. chemimpex.comexplorationpub.com

Elucidation of Enzyme Substrate Recognition Sites (e.g., P1, P2 subsites)

Understanding how enzymes recognize and bind their substrates is crucial for deciphering their biological roles and designing specific inhibitors. The use of this compound and its peptide derivatives, particularly in the context of positional scanning synthetic combinatorial libraries (PS-SCL), has been instrumental in elucidating enzyme substrate recognition sites, often described using the Schechter and Berger nomenclature for protease subsites (S1, S2, S3, S4, etc., interacting with substrate residues P1, P2, P3, P4, etc., respectively, relative to the scissile bond). nih.govnih.gov

For enzymes that cleave substrates after a lysine residue, this compound serves as a minimal substrate to probe the S1 subsite specificity. However, the specificity of many proteases and other enzymes extends beyond the P1 position to include interactions with residues at P2, P3, P4, and even P1', P2', etc. nih.govplos.orgnih.govnih.govnih.govfrontiersin.org

Studies using libraries of AMC-conjugated peptides with varying amino acids at different positions have revealed distinct subsite preferences for various enzymes. For example, research on cysteine proteases has shown that the S2 pocket is often a primary determinant of specificity, frequently exhibiting a preference for hydrophobic amino acids. nih.govfrontiersin.orgmdpi.com For enzymes like trypsin and thrombin, a preference for basic amino acids (Arginine > Lysine) at the P1 position has been observed using AMC substrates. pnas.org Plasmin, another protease, also shows a preference for basic amino acids at P1, but with a preference for Lysine > Arginine. nih.govpnas.org

Specific examples of subsite interactions elucidated using AMC substrates include the interaction of the P1 Lys of a cathepsin B inhibitor with Glu122 and Asn72 in the S1 subsite. nih.gov Studies on dipeptidyl peptidase 4 (DP4) using Ala-Pro-AMC and Ala-Ala-AMC substrates, among others, have helped identify the roles of specific active site residues like R125, N710, E205, and E206 in substrate binding and catalysis, particularly in discriminating the P1 amino acid. plos.org

Research on Mycobacterium tuberculosis hydrolase Important for Pathogenesis 1 (Hip1) using PS-SCL libraries with an ACC fluorophore (similar to AMC) showed a strong preference for lysine at the P2 position, highlighting the importance of this subsite for Hip1 selectivity. nih.gov

Comparative Analysis of this compound Derivatives for Enzyme Selectivity

The use of this compound derivatives, where the peptide sequence or modifications are altered, is a powerful approach to compare the selectivity of enzymes. By testing an enzyme's activity against a panel of such substrates, researchers can gain insights into the enzyme's preferred cleavage sites and its ability to discriminate between different sequences. sigmaaldrich.comexplorationpub.comlibretexts.orgplos.org

Comparing the hydrolysis rates and kinetic parameters of different this compound derivatives with varying amino acids at positions P2, P3, P4, etc., allows for the profiling of an enzyme's extended substrate specificity. For instance, studies comparing the activity of cathepsin B at different pH values using derivatives like Z-Arg-Lys-AMC, Z-Lys-Lys-AMC, Z-Lys-Arg-AMC, and Z-Arg-Arg-AMC revealed pH-dependent preferences for basic residues at P2 and P1 at neutral pH, and acidic or non-charged residues at acidic pH. nih.gov

Modifications to the lysine residue itself or the N-terminus can also impact enzyme recognition and cleavage. For example, studies on cathepsin L (CTSL) using Lys-AMC substrates with different N-terminal protecting groups (Fmoc, Boc, Ac, Z) showed varying levels of cleavage, indicating that modifications distant from the scissile bond can influence enzymatic activity and specificity. researchgate.net Similarly, research on HDACs using Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC demonstrated different substrate selectivities for different HDAC classes. researchgate.net

Comparative analysis of AMC-conjugated peptides has also been used to study the specificity of proprotein convertases (PCs). By evaluating the cleavage efficiency of various peptide-AMC substrates, researchers have identified sequences that are most efficiently cleaved by specific PCs like furin, PC1/3, PC2, PC5/6, and PC7, revealing distinct substrate preferences among these related enzymes. researchgate.netresearchgate.net

Influence of Peptide Sequence on Enzymatic Hydrolysis Rates

The peptide sequence context surrounding the lysine residue in this compound derivatives significantly influences the rate of enzymatic hydrolysis. Enzymes recognize and interact with multiple amino acid residues in the substrate, not just the residue immediately preceding the scissile bond. explorationpub.comlibretexts.org The nature and position of amino acids at the P2, P3, P4, and beyond positions, as well as the P1', P2', etc., positions after the cleavage site, can dramatically affect the binding affinity and catalytic efficiency of the enzyme. nih.govplos.orgnih.govnih.govnih.govfrontiersin.org

Studies using peptide libraries with AMC or similar fluorophores have demonstrated this influence. For example, research on Salmonella enterica Oligopeptidase B showed that while the enzyme hydrolyzes substrates with basic residues (arginine or lysine) at P1, further lengthening of the peptide, such as in Cbz-Arg-Arg-AMC compared to Cbz-Arg-AMC, considerably improved activity, suggesting that occupancy of multiple substrate-binding sites enhances hydrolysis efficiency. nih.gov The preference for arginine over lysine at P1 was also observed for this enzyme, with a 50% reduction in k_cat/K_M when lysine replaced arginine in Cbz-Arg-AMC. nih.gov

For proprotein convertases, the amino acid type at positions P6-P4' significantly affects hydrolytic efficiency. nih.gov The presence of specific amino acids at P1', P2', P3', and P4' can either stimulate or suppress proteolysis depending on the specific PC enzyme. nih.gov For instance, the presence of Pro at P2 negatively affects cleavage by most PCs, while Lys at P2 is favorable for PC2. nih.gov

The length and sequence of the peptide chain in AMC substrates are critical determinants of enzyme specificity and hydrolysis rates, allowing for the design of selective substrates for particular enzymes. scbt.comscbt.com

Computational Approaches to Substrate Specificity (e.g., Molecular Docking Studies)

Computational approaches, such as molecular docking and molecular dynamics simulations, complement experimental studies by providing atomic-level insights into enzyme-substrate interactions and the determinants of substrate specificity. nih.govmdpi.comacs.org These methods can help predict binding modes, estimate binding affinities, and identify key residues in the enzyme's active site and substrate that are important for recognition and catalysis. mdpi.comacs.org

Molecular docking studies involving AMC-conjugated substrates and enzymes aim to predict the most favorable binding poses of the substrate within the enzyme's active site. By analyzing the interactions in these predicted complexes, researchers can understand how different amino acid residues in the substrate are accommodated by the enzyme's subsites. mdpi.com For example, docking studies with a cysteine protease from Zea mays and various AMC-conjugated peptides revealed a preference for arginine at the P1 position and suggested specificity for aromatic or non-polar residues at the P2 position, consistent with experimental observations for related enzymes. mdpi.com

Molecular dynamics simulations can provide a more dynamic view of enzyme-substrate interactions, capturing the flexibility of both the enzyme and the substrate and how they change conformation upon binding. acs.org These simulations can help identify transient interactions and the stability of the enzyme-substrate complex. Studies using molecular dynamics simulations have been employed to understand the distinct interaction surfaces that drive positive and negative selection for residues following acetyllysine in the context of HDAC substrate specificity, including substrates that could be mimicked by Lys-AMC derivatives. acs.orgresearchgate.net These simulations can correlate specific enzyme-substrate interactions with observed activity profiles from experimental assays. acs.orgresearchgate.net

Computational methods, when integrated with experimental kinetic and specificity data obtained using this compound and its derivatives, provide a comprehensive understanding of the molecular basis of enzyme-substrate recognition and catalytic efficiency.

Advanced Methodological Considerations in H Lys Amc Based Research

Development and Optimization of High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify potential modulators of biological targets. bmglabtech.com H-Lys-AMC and its derivatives are well-suited for HTS campaigns targeting enzymes that recognize and cleave after a lysine (B10760008) residue, such as certain proteases and histone deacetylases (HDACs) in coupled assays. researchgate.netnih.gov

The development of HTS assays using this compound involves several critical optimization steps to ensure robustness, reproducibility, and statistical reliability. researchgate.net Key parameters include substrate concentration, enzyme concentration, buffer conditions (pH, ionic strength), and incubation time. For instance, in a typical two-step HDAC assay, a substrate like N-α-Z-N-ε-acetyl-L-lysine-AMC is first deacetylated by an HDAC. Subsequently, a protease like trypsin, which cleaves after lysine, is added to release the fluorescent AMC. researchgate.net The fluorescence increase is directly proportional to the HDAC activity. researchgate.net

Optimization focuses on achieving a desirable signal-to-background ratio and a robust statistical measure known as the Z-factor, which assesses the quality of an HTS assay. researchgate.net A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. This involves fine-tuning reagent concentrations and reaction times to maximize the dynamic range between positive and negative controls. researchgate.net Furthermore, the assay must be miniaturized for use in multi-well plates (e.g., 384- or 1536-well formats) and adapted for automated liquid handling systems to screen thousands of compounds efficiently. bmglabtech.comnih.gov

Table 1: Key Parameters for HTS Assay Optimization with this compound

| Parameter | Objective | Considerations |

| Substrate Concentration | Ensure reaction velocity is sensitive to inhibitors. | Often set near the Michaelis-Menten constant (KM) value. |

| Enzyme Concentration | Produce a sufficient signal within the desired timeframe. | Kept as low as possible to increase sensitivity to inhibitors. |

| Incubation Time | Allow for sufficient product formation without substrate depletion. | Balanced for throughput needs and reaction linearity. |

| Buffer Conditions (pH, salts) | Maintain optimal enzyme activity and stability. | pH should match the enzyme's optimal range; additives may be needed. |

| DMSO Tolerance | Accommodate compounds dissolved in dimethyl sulfoxide. | Final assay DMSO content should typically not exceed 2-3%. researchgate.net |

Real-Time Monitoring Techniques for Enzymatic Reactions Using this compound

A significant advantage of fluorogenic substrates like this compound is their utility in continuous, real-time monitoring of enzyme kinetics. nih.gov Unlike endpoint assays that measure the total product formed after a fixed time, real-time assays record the progress of the reaction continuously. explorationpub.com This provides detailed information about the initial reaction velocity (V₀), which is crucial for accurate kinetic analysis and for studying the mechanism of enzyme inhibitors. explorationpub.comnih.gov

To perform a real-time assay, this compound and the enzyme of interest are mixed in a cuvette or microplate well, and the increase in fluorescence is monitored over time using a spectrofluorometer or a microplate reader. nih.gov The rate of the reaction is determined from the initial linear portion of the fluorescence-versus-time plot. This approach allows for the precise determination of key kinetic parameters such as the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax). nih.govnih.govyoutube.com

For some enzymes, such as HDACs, a continuous assay requires a coupled-enzyme system where both the primary enzyme (HDAC) and the secondary, signal-generating enzyme (e.g., trypsin) are present in the reaction mix from the beginning. explorationpub.comnih.gov Developing such a one-step assay requires careful optimization to ensure that the second enzyme does not interfere with the first and that its activity is not rate-limiting. nih.gov The benefit of this approach is the ability to generate linear progress curves over an extended period, which is essential for classifying inhibitors based on their binding kinetics (e.g., fast-reversible vs. slow-binding or covalent inhibitors). nih.gov

Table 2: Comparison of Endpoint vs. Real-Time Assays Using this compound

| Feature | Endpoint Assay | Real-Time (Kinetic) Assay |

| Measurement | Total fluorescence after a fixed time. | Continuous monitoring of fluorescence increase. |

| Primary Data | Single data point per well. | Reaction progress curve (fluorescence vs. time). |

| Kinetic Information | Limited; provides an average rate. | Detailed; allows for calculation of initial velocity (V₀). explorationpub.com |

| Inhibitor Analysis | IC₅₀ determination. | IC₅₀, Kᵢ, and mechanism of action studies. nih.gov |

| Setup | Simpler; reaction is stopped before reading. | Requires a kinetic-capable plate reader or fluorometer. |

Cell-Based Assay Development for Intracellular Enzyme Activity Profiling

While in vitro assays with purified enzymes are essential, cell-based assays provide a more physiologically relevant context by measuring enzyme activity within intact cells. nih.gov Developing cell-based assays using this compound or its derivatives allows for the profiling of intracellular enzyme activity and the assessment of a compound's ability to cross the cell membrane and engage its target in a cellular environment.

For a substrate like this compound to be effective in a cell-based assay, it must be cell-permeable. Often, the substrate is modified, for example by adding an acetyl group, to improve its ability to enter cells. Once inside, cellular esterases can cleave the acetyl group, trapping the substrate intracellularly. The core principle remains the same: the substrate is cleaved by an intracellular protease, releasing AMC and generating a fluorescent signal that can be quantified. abcam.com

These assays can be adapted for various platforms, including fluorescence microscopy and flow cytometry. abcam.com High-content screening (HCS) systems, which are automated microscopes, can be used to image individual cells and quantify not only the intensity of the fluorescence but also its subcellular localization. youtube.com This provides valuable spatial information about where the enzyme is active within the cell. Challenges in developing these assays include ensuring substrate delivery into the correct cellular compartment, managing substrate toxicity, and distinguishing the signal from background autofluorescence. nih.gov

Analytical Approaches for this compound and Cleaved Products (e.g., HPLC-based Quantification)

While fluorescence intensity is the most common method for quantifying the product of this compound cleavage, other analytical techniques can provide more detailed and absolute quantification. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying both the intact substrate (this compound) and the fluorescent product (7-amino-4-methylcoumarin, AMC). nih.gov

In an HPLC-based assay, an enzymatic reaction is performed and then stopped at specific time points. The reaction mixture is injected into an HPLC system equipped with a fluorescence detector. The components are separated on a column (typically a reversed-phase C18 column), and as they elute, the detector measures their fluorescence. nih.gov This allows for the precise quantification of the amount of AMC produced, which can be correlated back to enzyme activity. nih.gov

This method is particularly useful for:

Validating fluorescence plate reader data: HPLC provides an orthogonal method to confirm results from simpler fluorescence intensity measurements.

Analyzing complex mixtures: It can separate the product from other fluorescent compounds in the sample that might interfere with plate-reader assays.

Studying reaction intermediates or side products: HPLC can potentially identify and quantify other products that may be formed during the reaction.

Creating accurate calibration curves: Pure AMC can be used as a reference standard to generate a precise standard curve for converting fluorescence units to molar concentrations. thermofisher.com

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can also be used for even more specific detection and quantification of cleavage products, providing an unambiguous identification based on mass-to-charge ratio. nih.govresearchgate.net

Integration of this compound Assays in Comprehensive Biochemical Research Workflows

This compound assays are rarely used in isolation. Instead, they are integrated into broader research workflows, particularly in drug discovery and enzyme characterization. A typical workflow begins with a primary HTS campaign to identify "hits"—compounds that modulate the enzyme's activity. bmglabtech.comnih.gov

Primary Screening: An optimized HTS assay using this compound is used to screen a large compound library at a single concentration to identify initial hits. nih.gov

Hit Confirmation and Dose-Response: Hits are re-tested in the same assay to confirm their activity. Subsequently, a dose-response curve is generated by testing the compound at multiple concentrations to determine its potency (e.g., IC₅₀ value). preprints.org

Secondary and Orthogonal Assays: Confirmed hits are then evaluated in different types of assays to rule out artifacts and gather more information. This could involve using a different substrate, a different detection technology (e.g., luminescence or HPLC-based quantification), or a label-free method. nih.gov

Mechanism of Action (MoA) Studies: For promising compounds, real-time kinetic assays with this compound are employed to determine the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

Cell-Based Assays: The activity of the compounds is then tested in cell-based assays to confirm their efficacy and assess their permeability in a more physiologically relevant system. abcam.com

Specificity Profiling: To ensure the compound is selective for its target, it is tested against a panel of related enzymes using this compound or other specific substrates.

This integrated workflow, with this compound assays playing a key role in the initial stages, ensures a systematic and rigorous progression from initial hit identification to a well-characterized lead compound.

Structural Modifications and Derivative Development of Lysine Amc Substrates

Impact of N-Terminal Protecting Groups on Substrate Performance (e.g., Boc, Fmoc, Z)

The choice of N-terminal protecting group on Lysine-AMC substrates plays a crucial role in determining their recognition and cleavage by target enzymes, particularly proteases. Commonly used protecting groups include tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z). These groups differ in their chemical properties and how they are typically removed. Boc is an acid-labile protecting group wikipedia.orgwikipedia.org, while Fmoc is typically removed under basic conditions advancedchemtech.comontosight.aiissuu.com. The Z group is generally more stable and can be cleaved by hydrogenolysis or strong acids issuu.combachem.com.

Studies evaluating the effect of these protecting groups on substrate cleavage by enzymes like Cathepsin L (CTSL) have shown a clear impact on activity. For instance, one study compared Boc-Lys-AMC, Fmoc-Lys-AMC, and Z-Lys-AMC as substrates for CTSL. The results indicated that the conjugation of Fmoc moderately increased CTSL activity compared to Boc-Lys-AMC, while an acetyl (Ac) group completely inhibited cleavage. The Z modification showed intermediate activity between Fmoc and Boc. This suggests that CTSL prefers bulky aromatic structures at the α-amino protecting group of lysine (B10760008), with the order of preference being Fmoc > Z > Boc researchgate.net. This highlights how the nature and bulk of the N-terminal protecting group can influence the interaction and catalytic efficiency of a protease with the Lys-AMC substrate.

Lysine ε-Amino Group Acylation Patterns and their Influence on Substrate Properties (e.g., Acetylated, Trifluoroacetylated, Myristoylated)

Modifications at the ε-amino group of lysine in Lys-AMC substrates are particularly relevant for studying enzymes that target this site, such as deacetylases. Acylation of the ε-amino group with different functional groups can dramatically alter the substrate's recognition, binding, and cleavage by these enzymes.

For example, Boc-Lys(Ac)-AMC is a widely used fluorogenic substrate for Histone Deacetylases (HDACs) echelon-inc.comnih.gov. HDACs deacetylate the ε-amino group of the acetylated lysine substrate. The resulting deacetylated product (Boc-Lys-AMC) can then be treated with trypsin, which cleaves the peptide bond, releasing the fluorescent AMC molecule echelon-inc.com. This two-step process allows for the quantification of HDAC activity.

Other acylation patterns, such as trifluoroacetylation or myristoylation, would likely confer different properties on the Lys-AMC substrate, potentially targeting different classes of enzymes or altering solubility and cellular uptake characteristics. While specific data on trifluoroacetylated or myristoylated Lys-AMC conjugates as enzyme substrates were not extensively detailed in the search results, the principle of modifying the ε-amino group to influence substrate specificity and properties is well-established in the design of enzyme substrates and inhibitors lipidmaps.orguni.lufishersci.catci-chemical-trading.comfishersci.cawikidata.orgnih.govnih.gov.

Design and Synthesis Methodologies for Novel Lysine-AMC Conjugates

The synthesis of novel Lysine-AMC conjugates typically involves peptide synthesis techniques, often employing solid-phase peptide synthesis (SPPS) or solution-phase methods. The conjugation of AMC, which is a fluorophore, to the lysine residue requires careful chemical coupling strategies to ensure the integrity of both the amino acid and the fluorescent reporter.

A common approach involves coupling the protected lysine residue (with appropriate Nα and ε-amino protection) to the AMC molecule. This is often followed by deprotection steps to yield the desired Lys-AMC conjugate with specific modifications. For instance, the synthesis of peptides containing modified lysine residues, including acetylated lysine, can be achieved using Fmoc- or Boc-based SPPS strategies nih.gov. The Fmoc group is removed using a base like piperidine, while the Boc group is removed using acid issuu.comnih.gov.

The coupling of amino acids during peptide synthesis, including those incorporating modified lysine, often utilizes coupling reagents such as HCTU in the presence of a base like DIPEA nih.gov. Following the peptide chain elongation and incorporation of the modified lysine, the AMC fluorophore is typically coupled to the C-terminus of the peptide sequence.

Rational design principles guide the synthesis process, considering the desired enzymatic target, the required solubility and stability of the substrate, and the compatibility of protecting groups and coupling reagents.

Rational Design Principles for Fluorogenic Protease and Deacetylase Substrates

Rational design of fluorogenic substrates like Lysine-AMC derivatives for proteases and deacetylases involves understanding the enzyme's active site, substrate specificity, and catalytic mechanism. The goal is to create a molecule that is efficiently recognized and cleaved by the target enzyme, releasing the fluorescent signal.

For proteases, the design considers the enzyme's preferred cleavage site, often mimicking the natural peptide sequence recognized by the protease. The amino acid sequence conjugated to AMC is crucial for directing the substrate to the correct enzyme. For example, Ac-Arg-Gly-Lys-AMC is described as a fluorogenic substrate for determining protease activity medchemexpress.comchemsrc.com. The specific amino acid sequence preceding the Lys-AMC unit dictates which protease is likely to cleave the substrate.

For deacetylases, the design focuses on incorporating a modifiable acyl group, such as an acetyl group, at the ε-amino position of lysine, as seen in Boc-Lys(Ac)-AMC echelon-inc.comnih.gov. The linker between the acetylated lysine and the AMC fluorophore is also important, as it needs to be cleavable by a secondary enzyme (like trypsin) after the deacetylation event to release the fluorescent signal echelon-inc.com.

Key design principles include:

Specificity: Designing the peptide sequence or the ε-amino modification to be selectively recognized by the target enzyme.

Sensitivity: Ensuring that the enzymatic cleavage efficiently releases the fluorophore, resulting in a strong fluorescent signal change.

Solubility and Stability: Optimizing the substrate's chemical properties for use in relevant assay conditions.

Orthogonality of Protecting Groups: Utilizing protecting groups that can be selectively removed without affecting other parts of the molecule, particularly during synthesis. For instance, the orthogonality of Fmoc (base-labile) and Boc (acid-labile) protecting groups is often exploited in peptide synthesis issuu.comresearchgate.net.

The rational design process often involves iterative cycles of synthesis, enzymatic evaluation, and structural modification to optimize substrate performance and specificity.

Mechanistic Insights and Biological Relevance Derived from H Lys Amc Applications

H-Lys-AMC in the Study of Protein Synthesis and Degradation Pathways

While this compound is not directly involved in the process of protein synthesis, its related compounds and the enzymes it helps study are integral to protein degradation pathways. Protein degradation is a crucial cellular process that regulates protein homeostasis, removes damaged or misfolded proteins, and controls the levels of key regulatory proteins. Two major pathways are involved: the ubiquitin-proteasome system and lysosomal degradation, mediated by proteases like cathepsins.

Lys-AMC substrates, including those with modified lysine (B10760008) residues or linked to peptide sequences, are employed to assay the activity of various proteases involved in protein degradation. For instance, H-Ala-Phe-Lys-AMC has been utilized in protease activity assays, serving as a substrate that is cleaved by specific enzymes, enabling researchers to effectively monitor enzymatic activity. researchgate.net This application is valuable in biochemical research and drug development. researchgate.net H-Lys-Ala-AMC hydrochloride salt is used in studies related to protein synthesis and degradation, aiding scientists in understanding cellular processes. sigmaaldrich.com

The ubiquitin-proteasome system involves the tagging of proteins with ubiquitin chains, targeting them for degradation by the proteasome. Deubiquitinating enzymes (DUBs) are a class of isopeptidases that reverse ubiquitination by cleaving ubiquitin from target proteins or polyubiquitin (B1169507) chains. nih.govfrontiersin.org Ubiquitin-AMC, a substrate where AMC is conjugated to the C-terminus of ubiquitin, is a widely used fluorogenic substrate for DUBs. nih.govharvard.edurndsystems.com Cleavage by DUBs releases the fluorescent AMC, providing a real-time measure of DUB activity. nih.govrndsystems.com This allows researchers to study the activity and specificity of DUBs, which are critical regulators of protein degradation and other cellular processes. nih.govfrontiersin.org Dysregulation of DUB activity has been linked to various diseases. nih.govfrontiersin.org

Role in Investigating Epigenetic Regulation Mechanisms through HDAC Activity

This compound derivatives, particularly Boc-Lys(Ac)-AMC, are widely used as synthetic peptide substrates for studying the enzymatic activity of histone deacetylases (HDACs). americanelements.comnih.govrsc.orgmdpi.comunc.educaymanchem.com HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins and other non-histone proteins. americanelements.comnih.govmdpi.comsci-hub.se This deacetylation affects chromatin structure and gene expression. americanelements.comnih.gov

Boc-Lys(Ac)-AMC is a fluorogenic substrate where an acetylated lysine residue is linked to AMC, with a Boc protecting group on the alpha-amino group of lysine. americanelements.comrsc.orgcaymanchem.comnih.gov The assay principle involves a two-step process. First, HDACs deacetylate the acetylated lysine residue on Boc-Lys(Ac)-AMC. rsc.orgunc.educaymanchem.comciteab.com In the second step, a protease, typically trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent AMC molecule. rsc.orgunc.educaymanchem.comciteab.com The increase in fluorescence intensity is directly proportional to the amount of deacetylated substrate and, thus, the activity of the HDAC enzyme. rsc.orgunc.educaymanchem.comciteab.com

This fluorometric assay format using Boc-Lys(Ac)-AMC allows for the quantitative measurement of HDAC activity in vitro and is suitable for high-throughput applications, such as screening for potential HDAC inhibitors. americanelements.comrsc.orgunc.educiteab.com Research using this substrate has provided insights into the mechanisms of epigenetic regulation and the role of HDACs in various biological contexts. americanelements.comnih.govrsc.orgmdpi.com

Contributions to Understanding Disease Mechanisms, particularly in the Context of Proteolysis and Deacetylation Dysregulation (e.g., Cancer, Neurodegenerative Disorders)

The application of this compound and its derivatives in studying protease and HDAC activity has significantly contributed to understanding the mechanisms of various diseases, particularly those involving dysregulation of proteolysis and deacetylation, such as cancer and neurodegenerative disorders.

Dysregulated protease activity is implicated in various diseases, including cancer progression and neurodegenerative conditions. fishersci.caresearchgate.net Lys-AMC substrates are used to study the activity of specific proteases involved in these diseases. For example, H-Lys-Pro-AMC is recognized for its utility as a substrate in protease assays, particularly in the study of enzyme kinetics and inhibition, which is relevant to drug development for diseases where proteases are implicated, such as cancer and viral infections. fishersci.ca H-Lys-Ala-AMC hydrochloride salt is also utilized in the development of therapeutic agents, particularly in cancer research and drug discovery, by allowing real-time monitoring of enzyme activity crucial for understanding disease mechanisms. sigmaaldrich.comguidetopharmacology.org Cathepsins, a family of cysteine proteases, have been linked to both neurodegeneration and cancer, and their activity can be studied using appropriate substrates. researchgate.net

Similarly, aberrant HDAC activity and the resulting changes in histone and non-histone protein acetylation are associated with the pathogenesis of several diseases, including cancer and neurodegenerative disorders. americanelements.comnih.govrsc.orgmdpi.comsci-hub.se The use of Boc-Lys(Ac)-AMC has been instrumental in studying HDAC activity in the context of these diseases. For example, it is used to screen for potential HDAC inhibitors, which have implications in the treatment of various diseases, including cancer and neurological disorders. americanelements.com Studies using Boc-Lys(Ac)-AMC have revealed dysregulation of HDAC activity in conditions like traumatic brain injury and schizophrenia. rsc.orgmdpi.com Altered HDAC expression has been reported in various types of cancers and is implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govrsc.orgmdpi.comsci-hub.se Research utilizing these substrates helps to elucidate how altered deacetylation contributes to disease progression and to identify potential therapeutic targets.

Elucidating Molecular Interactions and Pathways through Enzyme Activity Profiling in Biological Systems

This compound and related fluorogenic substrates are valuable tools for profiling enzyme activity in complex biological systems, providing insights into molecular interactions and pathways. Enzyme activity profiling involves measuring the activity of specific enzymes within a biological sample, such as cell lysates or tissue extracts.

Using substrates like Boc-Lys(Ac)-AMC for HDACs or various peptide-AMC substrates for proteases allows researchers to quantify the activity of these enzymes under different physiological or pathological conditions. rsc.orgmdpi.com This can help to identify which enzymes are active in a particular pathway or disease state and how their activity is modulated by various factors.

For example, enzyme activity assays using Boc-Lys(Ac)-AMC have been used to assess HDAC activity levels across different tissues and in response to stimuli or in disease models. rsc.orgmdpi.com This profiling can reveal alterations in enzyme activity that are associated with disease development or progression. Similarly, using a panel of different peptide-AMC substrates can help to profile the activity of various proteases present in a sample, providing a broader picture of proteolytic activity. wikipedia.org

Future Research Directions and Innovations

Development of Next-Generation Highly Selective and Sensitive H-Lys-AMC Substrates

The development of next-generation this compound substrates aims to overcome limitations of current probes, such as limited specificity towards closely related enzymes and insufficient sensitivity for detecting low enzyme concentrations or transient activity. This involves rational design and synthesis of peptide sequences conjugated to the AMC fluorophore.

One approach is the creation of combinatorial fluorogenic substrate libraries, where the amino acid sequence preceding the Lys-AMC moiety is varied nih.gov. By screening these libraries against specific enzymes, researchers can identify optimal peptide sequences that are selectively cleaved by the target enzyme, thereby increasing specificity nih.gov. For instance, studies have shown that modifying the amino acids at positions P1, P2, P3, and P4 (relative to the cleavage site) significantly impacts substrate recognition and cleavage efficiency by different proteases nih.govacs.org.

Another avenue involves incorporating modified or unnatural amino acids into the peptide sequence to enhance selectivity and sensitivity nih.gov. These modifications can influence the binding affinity and catalytic efficiency of the enzyme-substrate interaction. For example, studies on sirtuin deacylase substrates have explored the impact of different amino acids at the R1 position next to an acetylated lysine-AMC, demonstrating varying sensitivities to different SIRT isoforms sci-hub.se. Some modified substrates showed high sensitivity to specific SIRT isoforms (SIRT1-3) while having low sensitivity to others (SIRT5-7) sci-hub.se.

Furthermore, advancements in fluorophore chemistry are contributing to the development of more sensitive substrates. While AMC is widely used, novel fluorophores with improved quantum yield, photostability, and different excitation/emission spectra are being explored to enhance detection limits and enable multiplexed assays researchgate.netiris-biotech.de. For example, 7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-amides) represent a newer generation of protease substrates with the potential for increased sensitivity compared to AMC-based substrates researchgate.net. Additionally, the development of caged coumarin (B35378) lysine (B10760008) derivatives that can be incorporated into proteins and deprotected by light offers possibilities for spatially and temporally controlled studies iris-biotech.deiris-biotech.de.

The synthesis of these next-generation substrates often utilizes solid-phase peptide synthesis techniques, allowing for the efficient generation of diverse peptide sequences conjugated to AMC or other fluorophores nih.govsci-hub.se.

Interactive Data Table 1: Examples of Modified Lysine-AMC Substrates and Enzyme Activity

| Substrate (Example) | Enzyme Target (Example) | Observed Sensitivity/Selectivity (Example) | Reference |

| Ac-Arg-Leu-Ile-Lys(Ac)-AMC | SIRT1-3 | High sensitivity | sci-hub.se |

| Ac-Glu-Thr-Asp-Lys(De)-AMC | SIRT2 | Sensitive and selective | sci-hub.se |

| Ac-Ser-Ser-Ile-Lys(De)-AMC | SIRT2 | Sensitive | sci-hub.se |

| Z-Arg-Lys-AMC | Cathepsin B | Selective neutral pH substrate | researchgate.net |

| Z-Glu-Lys-AMC | Cathepsin B | Selective acidic pH substrate | researchgate.net |

Advanced Imaging Techniques Utilizing this compound Fluorescent Capabilities for Cellular and Subcellular Studies

The fluorescent properties of the AMC moiety make this compound based substrates suitable for advanced imaging techniques, enabling the visualization of enzyme activity in living cells and tissues with high spatial and temporal resolution iris-biotech.denih.gov. This allows researchers to study enzyme localization, activity dynamics, and their roles in specific cellular processes and subcellular compartments frontiersin.org.

Confocal microscopy and other advanced fluorescence microscopy techniques can be used to visualize the release of the fluorescent AMC product, indicating enzyme activity, within different cellular compartments nih.gov. This is particularly useful for studying enzymes that translocate between organelles or whose activity is compartmentalized frontiersin.org. For example, researchers have used fluorescent probes to image histone deacetylase activity in live cells and even in deep tissue slices using two-photon imaging acs.org. While this specific example might use a different probe, it illustrates the potential of using activatable fluorescent probes for imaging enzyme activity in situ.

Genetically encoded approaches that incorporate caged or modified fluorescent amino acids, including coumarin derivatives, into proteins offer exciting possibilities for studying protein function and enzyme activity with light-controlled activation and precise localization iris-biotech.deiris-biotech.de. This allows for targeted activation of the fluorogenic substrate in specific cells or subcellular regions.

Future research will focus on developing this compound based probes with improved cell permeability, targeting capabilities for specific organelles, and enhanced photostability for long-term imaging studies. The development of probes compatible with super-resolution microscopy techniques could provide unprecedented detail on enzyme activity at the nanoscale nih.gov. Furthermore, integrating fluorescent imaging data with other cellular measurements can provide a more complete understanding of cellular dynamics.

Interactive Data Table 3: Advanced Imaging Techniques Applicable with this compound Based Probes

| Imaging Technique | Potential Application with this compound Probes | Benefits |

| Confocal Microscopy | Visualizing enzyme activity in different cellular compartments. | Optical sectioning, 3D imaging. |

| Two-Photon Microscopy | Imaging enzyme activity in deeper tissues. | Reduced phototoxicity, increased penetration depth. |

| Super-Resolution Microscopy | Studying enzyme activity at the nanoscale. | Higher spatial resolution than conventional microscopy. |

| Live Cell Imaging | Monitoring dynamic changes in enzyme activity over time. | Real-time observation of biological processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.